molecular formula C9H6BrN3O2 B1320976 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid CAS No. 1017791-26-2

5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid

Cat. No.: B1320976
CAS No.: 1017791-26-2
M. Wt: 268.07 g/mol
InChI Key: SEABJYCPLXQFDJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid is a useful research compound. Its molecular formula is C9H6BrN3O2 and its molecular weight is 268.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

5-Bromo-2-(4H-1,2,4-triazol-4-yl)benzoic acid falls within the broader category of 1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities and synthetic applications. A significant aspect of research on triazole compounds involves their synthesis and chemical reactivity. For instance, the preparation of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives has been a focus due to their potential in creating new drugs with various biological activities. These activities include anti-inflammatory, antimicrobial, and antitumor properties, among others (Ferreira et al., 2013). The research emphasizes the need for new, efficient preparations that consider green chemistry principles.

Biological Activities

The biological features of new 1,2,4-triazole derivatives have also been a subject of extensive research. These compounds demonstrate a wide range of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. The exploration of these compounds for their potential therapeutic applications has been a promising direction in scientific research, underscoring the importance of chemical modeling and synthesis of 1,2,4-triazoles and their derivatives (Ohloblina, 2022).

Environmental Stability and Degradation

Another aspect of research on compounds like this compound involves their environmental stability and degradation pathways. For example, the study of nitisinone, a related triketone, sheds light on the degradation processes of such compounds under various conditions, providing insights into their environmental impact and stability (Barchańska et al., 2019).

Supramolecular Chemistry and Material Science

The application of benzazoles, including triazole derivatives, extends into supramolecular chemistry and material science. These compounds serve as building blocks for creating supramolecular structures with potential applications in nanotechnology, polymer processing, and biomedical fields. The self-assembly behavior of these compounds, driven by hydrogen bonding and other non-covalent interactions, opens avenues for innovative materials and therapeutic agents (Cantekin et al., 2012).

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cell lines are commonly used in cancer research to study the effects of potential anticancer agents.

Mode of Action

This compound interacts with its targets by inhibiting their proliferation . This compound has been shown to induce apoptosis in MCF-7 cancer cells , a process of programmed cell death that is often dysregulated in cancer.

Biochemical Pathways

Its ability to induce apoptosis suggests it may impact pathways related to cell survival and death .

Result of Action

The result of the action of this compound is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.

Safety and Hazards

The safety and hazards associated with “5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid” are not detailed in the available sources .

Properties

IUPAC Name

5-bromo-2-(1,2,4-triazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-6-1-2-8(7(3-6)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEABJYCPLXQFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.